physicochemical properties of 1-Iodo-2-(methoxymethoxy)benzene
physicochemical properties of 1-Iodo-2-(methoxymethoxy)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-2-(methoxymethoxy)benzene
Introduction
1-Iodo-2-(methoxymethoxy)benzene is a versatile synthetic intermediate of significant interest to researchers and professionals in organic chemistry and drug development. Its structure, featuring an iodinated aromatic ring ortho to a methoxymethyl (MOM) ether, provides a valuable combination of functionalities. The iodine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the formation of complex molecular architectures.[1][2][3] Concurrently, the MOM group offers a stable and reliable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations for 1-Iodo-2-(methoxymethoxy)benzene, offering field-proven insights for its effective application in research and development.
Physicochemical and Molecular Properties
The fundamental properties of 1-Iodo-2-(methoxymethoxy)benzene are summarized below. These data are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO₂ | [4] |
| Molecular Weight | 264.06 g/mol | |
| CAS Number | 80778-47-8 | [5] |
| Appearance | Not explicitly stated, but related iodo-aromatics are often colorless to pale yellow liquids or low-melting solids. | [1][6] |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate. Insoluble in water. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of 1-Iodo-2-(methoxymethoxy)benzene. Below is a detailed description of its expected spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons, influenced by the iodo and methoxymethoxy substituents, would appear in the 6.5-8.0 ppm region.[8] The two protons of the O-CH₂-O group would likely appear as a singlet at approximately 5.2-5.5 ppm. The three protons of the methoxy group (O-CH₃) would also be a singlet, typically resonating around 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The aromatic carbons are expected in the 110-160 ppm range, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect.[9][10] The carbon of the O-CH₂-O group is anticipated around 90-100 ppm, while the methoxy carbon will likely appear at approximately 55-60 ppm.[9]
Mass Spectrometry (MS)
In mass spectrometry, 1-Iodo-2-(methoxymethoxy)benzene is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 264. The presence of iodine, with its characteristic isotopic pattern, would not be observable as iodine is monoisotopic. Common fragmentation patterns may include the loss of the methoxymethyl group or the iodine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.[10][11]
-
C-O-C stretching (ether): Strong absorptions in the 1000-1250 cm⁻¹ range.
-
C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.[10]
Caption: Workflow for Spectroscopic Analysis.
Synthesis and Reactivity
Synthetic Protocol
1-Iodo-2-(methoxymethoxy)benzene is typically synthesized from 2-iodophenol. The phenolic hydroxyl group is protected as a methoxymethyl (MOM) ether to prevent its interference in subsequent reactions.
Step-by-Step Synthesis:
-
Deprotonation: 2-Iodophenol is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane). A non-nucleophilic base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA), is added to deprotonate the phenol, forming the corresponding phenoxide. The choice of a non-nucleophilic base is critical to avoid side reactions.
-
Protection: Chloromethyl methyl ether (MOM-Cl) is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride to form the MOM ether. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and improve selectivity.
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 1-Iodo-2-(methoxymethoxy)benzene.
Caption: Synthetic workflow for 1-Iodo-2-(methoxymethoxy)benzene.
Reactivity and Applications in Cross-Coupling Reactions
The primary utility of 1-Iodo-2-(methoxymethoxy)benzene in organic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.[3] This makes it an excellent electrophilic partner in a variety of transformations.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to biaryl structures.[3]
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Coupling with a terminal alkyne to produce an aryl alkyne.[3]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.
The MOM-protected hydroxyl group is generally stable to these reaction conditions, allowing for the selective functionalization at the iodinated position. Following the cross-coupling reaction, the MOM group can be readily cleaved under acidic conditions (e.g., HCl in methanol) to reveal the free phenol, enabling further synthetic manipulations.
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Iodo-2-(methoxymethoxy)benzene is a strategically important building block in modern organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in cross-coupling reactions, make it a valuable tool for the construction of complex organic molecules. The presence of a stable protecting group ortho to the reactive iodide site allows for selective transformations and late-stage functionalization, which is particularly advantageous in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.
References
- Vertex AI Search. (n.d.). Buy 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene (EVT-3494963) | 81245-38-7.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Iodo-2,3,4-trimethoxybenzene: Regiochemistry and Methodologies.
- BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of 1-Iodo-2,3,4-trimethoxybenzene.
- Chem-Impex. (n.d.). 1-Iodo-2-methoxybenzene.
- The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- PubChem. (n.d.). 1-Iodo-2-(methoxymethoxy)benzene.
- Spectrum Chemical. (2006). Material Safety Data Sheet.
- BenchChem. (2025). Technical Guide: ¹H NMR Spectral Data of 1-Iodo-2,3,4-trimethoxybenzene.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 1-Iodo-2,3,4-trimethoxybenzene.
- BenchChem. (2025). A Comparative Analysis of 1-Iodo-2,3,4-trimethoxybenzene and Other Iodoarenes in Palladium-Catalyzed Cross-Coupling Reactions.
- Sigma-Aldrich. (n.d.). 1-iodo-4-(methoxymethyl)benzene | 91912-54-8.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Biosynth. (n.d.). 1-Iodo-2-methoxybenzene | 529-28-2 | FI54812.
- Unspecified Source. (2005). Material Safety Data Sheet.
- Unspecified Source. (n.d.). SAFETY DATA SHEET.
- Chemsrc. (2025). CAS#:165071-94-3 | 1-iodo-3-methoxy-2-(methoxymethoxy)benzene.
- SpectraBase. (n.d.). 1-iodo-2,4,5-trimethoxybenzene - Optional[13C NMR] - Chemical Shifts.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- EMBL-EBI. (n.d.). 1-iodo-2-methoxybenzene (CHEBI:16355).
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2,3,4-trimethoxybenzene.
- American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | CAS 1261752-45-7.
- Matrix Fine Chemicals. (n.d.). 1-IODO-2-METHOXYBENZENE | CAS 529-28-2.
- SIELC Technologies. (2018). Benzene, 1-iodo-2-methoxy-.
- NIST. (n.d.). Benzene, 1-iodo-2,4-dimethyl-.
- ResearchGate. (n.d.). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with....
- PubChemLite. (n.d.). 1-iodo-4-(methoxymethyl)benzene (C8H9IO).
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2).
- SIELC Technologies. (2018). Benzene, 1-iodo-2-methyl-.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- NIST. (n.d.). Benzene, 1-iodo-3-methyl-.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- YouTube. (2019). Spectroscopy of aromatic compounds.
- NIST. (n.d.). Benzene, 1-iodo-2-nitro-.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. 1-Iodo-2-(methoxymethoxy)benzene | C8H9IO2 | CID 11747465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:165071-94-3 | 1-iodo-3-methoxy-2-(methoxymethoxy)benzene | Chemsrc [chemsrc.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. hmdb.ca [hmdb.ca]
